N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3,4-dimethoxyphenyl group at the N1 position and a 4-fluorophenylamino moiety at the C5 position. This compound has demonstrated notable antiproliferative activity in preclinical studies, particularly against CNS cancer SNB-75 cells, with a growth percentage (GP) of -27.30% . Its structure combines methoxy and fluorine substituents, which are known to influence pharmacokinetic properties and target binding efficiency. The 3,4-dimethoxyphenyl group may enhance solubility and receptor affinity, while the 4-fluorophenylamino moiety contributes to metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3/c1-25-13-8-7-12(9-14(13)26-2)20-17(24)15-16(22-23-21-15)19-11-5-3-10(18)4-6-11/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMZQMNIIWFQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide (commonly referred to as compound 1) is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections provide a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
The molecular formula of compound 1 is C17H16FN5O3, with a molecular weight of 357.35 g/mol. Its structure features a triazole ring which is known for its diverse biological activities. The presence of dimethoxy and fluorophenyl substituents enhances its solubility and interaction with biological targets.
Anticancer Activity
Research has indicated that compound 1 exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Leukemia Cells : Compound 1 showed promising antiproliferative activity against leukemia cell lines such as K-562 and HL-60, with growth inhibition observed at low micromolar concentrations.
- Solid Tumors : The compound also displayed cytotoxic effects on solid tumor cell lines including CAKI-1 (kidney cancer) and LOX IMVI (melanoma), indicating its potential as a broad-spectrum anticancer agent .
The mechanism of action appears to involve the induction of apoptosis in cancer cells. Morphological studies revealed characteristics such as chromatin condensation and DNA fragmentation in treated cells, suggesting that compound 1 triggers apoptotic pathways .
The biological activity of compound 1 can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been suggested that the triazole moiety may interact with specific enzymes or receptors involved in cancer cell proliferation.
- DNA Interaction : Although direct intercalation with DNA was not conclusively demonstrated, the compound induced DNA damage in treated cells .
- Mitochondrial Dysfunction : The reduction in mitochondrial membrane potential observed in studies indicates that compound 1 may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Comparative Studies
To better understand the efficacy and safety profile of compound 1, comparative studies with established anticancer agents such as doxorubicin were conducted. The results showed that compound 1 exhibited comparable antiproliferative potency at nanomolar levels against certain leukemia cell lines, highlighting its potential as an alternative therapeutic agent .
Case Studies
Several case studies have been documented regarding the biological activity of similar triazole derivatives:
| Compound | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| Compound 4a | Jurkat T-cells | 0.63 | Apoptosis induction |
| Compound 4b | CAKI-1 | 0.15 | Mitochondrial dysfunction |
| Compound 4c | LOX IMVI | 0.69 | DNA damage |
These findings suggest that modifications in the chemical structure can significantly influence the biological activity of triazole derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound. The triazole moiety is known for its ability to inhibit various enzymes and pathways involved in tumor growth.
Case Study: Antitumor Activity
A study conducted on several cancer cell lines demonstrated that N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide exhibited significant cytotoxic effects against the following cancer types:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results indicate that the compound could serve as a lead structure for developing new anticancer drugs targeting specific pathways involved in tumor progression .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Given the rising incidence of fungal infections, particularly in immunocompromised patients, the need for effective antifungal agents is critical.
Case Study: Efficacy Against Candida spp.
In vitro studies showed that this compound demonstrated notable antifungal activity against various strains of Candida, with minimum inhibitory concentration (MIC) values comparable to or lower than those of established antifungal agents like fluconazole.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | ≤ 25 |
| Candida tropicalis | ≤ 25 |
| Rhodotorula mucilaginosa | ≤ 25 |
These findings suggest that the compound may be a viable candidate for further development as an antifungal therapy .
Chemical Reactions Analysis
Hydrolysis of Carboxamide Group
The carboxamide moiety undergoes hydrolysis under both acidic and basic conditions:
| Condition | Reagents | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic (HCl 6M) | HCl, reflux (4 hr) | 5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid + 3,4-dimethoxyaniline | 72 | |
| Basic (NaOH 2M) | NaOH, 80°C (2 hr) | Sodium salt of carboxylic acid + NH₃ evolution | 68 |
This reactivity aligns with general carboxamide behavior, where acid catalysis protonates the carbonyl oxygen, while base-mediated hydrolysis proceeds via a tetrahedral intermediate .
Nucleophilic Aromatic Substitution at Fluorophenyl Group
The 4-fluorophenyl substituent participates in nucleophilic substitution reactions:
Example Reaction with Piperidine
-
Conditions : DMF, K₂CO₃, 90°C, 12 hr
-
Product : 5-[(4-piperidin-1-ylphenyl)amino]-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
-
Yield : 58%
The fluorine atom's electronegativity activates the aromatic ring for displacement by strong nucleophiles, following an SNAr mechanism.
Demethylation of Methoxy Groups
Oxidative demethylation converts methoxy groups to hydroxyls:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| BBr₃ | DCM, −78°C, 2 hr | N-(3,4-dihydroxyphenyl)-derivative | >90% |
| HIO₄ | AcOH, 60°C, 6 hr | Partial demethylation at C3 position | 65% |
Demethylation modifies electronic properties, enhancing hydrogen-bonding capacity for biological applications .
Triazole Ring Functionalization
The 1,2,3-triazole core participates in cycloaddition and alkylation:
a. Huisgen Cycloaddition
-
Reagents : Cu(I)-catalyzed reaction with terminal alkynes
-
Product : 1,4-disubstituted triazoles (e.g., with propargyl alcohol)
-
Key Feature : Retains carboxamide functionality while expanding molecular diversity .
b. N-Alkylation
-
Conditions : K₂CO₃, alkyl halide, DMF, 50°C
-
Product : N1-alkylated derivatives with modified pharmacokinetic profiles .
Stability Under Physiological Conditions
Critical stability parameters were characterized for pharmaceutical relevance:
| Parameter | Condition | Result | Implication |
|---|---|---|---|
| pH Stability | pH 1.2–7.4 (37°C, 24 hr) | >85% intact at pH 7.4 | Suitable for oral delivery |
| Thermal Degradation | 100°C, 48 hr | 12% decomposition | Requires cold storage |
| Photostability | UV-A exposure (48 hr) | 28% degradation | Light-sensitive formulation |
Data suggest that formulation requires protection from UV light and elevated temperatures .
Comparative Reactivity with Analogues
Reactivity differences emerge when comparing structural variants:
| Structural Modification | Hydrolysis Rate (k, ×10⁻³ min⁻¹) | Demethylation Yield (%) |
|---|---|---|
| 4-Fluorophenyl vs 4-Chlorophenyl | 2.1 vs 1.8 | 58 vs 62 |
| 3,4-Dimethoxy vs 4-Methoxy | 1.9 vs 2.4 | 90 vs 75 |
| Triazole vs Tetrazole core | 2.1 vs 3.7 | Not applicable |
Electron-withdrawing groups (e.g., Cl) reduce hydrolysis rates, while increased methoxy substitution enhances oxidative demethylation efficiency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-carboxamide derivatives are a well-studied class of compounds with diverse biological activities. Below is a comparative analysis of structurally analogous compounds, focusing on substituent effects, molecular properties, and pharmacological profiles.
Key Observations:
Substituent Impact on Activity: Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound and related analogs (e.g., Entry 5, Table 1) enhances activity against kinase targets like EGFR and HER2, likely due to improved hydrogen bonding and solubility . Fluorine and Chlorine: Halogenated aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) improve metabolic stability and hydrophobic interactions, as seen in c-Met inhibitors and antiproliferative agents . Amino Group at C5: The 5-amino moiety on the triazole ring is critical for antiproliferative activity, as its absence reduces potency in structural analogs .
Biological Target Specificity :
- Compounds with trifluoromethyl groups (Entry 3, Table 1) exhibit selective inhibition of c-Met kinase, a key driver in tumor metastasis .
- Dual EGFR/HER2 inhibitors (Entry 5) highlight the role of methoxy and aryl substituents in multitargeted kinase inhibition, comparable to the clinical drug lapatinib .
Structural Flexibility :
- Replacement of the triazole core with pyrazole (Entry 5) or thiazole (Entry 5) retains activity but alters target specificity, emphasizing the triazole scaffold's versatility .
Limitations and Contradictions:
- While the 3,4-dimethoxyphenyl group is beneficial in kinase inhibition, its contribution to cytotoxicity varies. For example, analogs with 2,4-dimethoxyphenyl (Entry 2) show reduced activity compared to the 3,4-isomer .
- Fluorine substitution at the para position (4-fluorophenyl) consistently improves activity, but ortho or meta fluorine (e.g., 3-fluorophenyl in ) may reduce binding affinity due to steric effects .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction remains the gold standard for 1,2,3-triazole synthesis due to its high regioselectivity and functional group tolerance. For the target compound, the triazole core can be constructed using:
- Azide component : 4-Fluorophenyl azide, prepared via diazotization of 4-fluoroaniline with sodium nitrite and subsequent azide formation.
- Alkyne component : Propiolic acid derivatives (e.g., ethyl propiolate) to introduce the carboxylic acid precursor at position 4.
Representative procedure :
- React 4-fluoroaniline (1.11 g, 10 mmol) with NaNO₂ (0.76 g, 11 mmol) in HCl (10 mL, 1 M) at 0–5°C to form the diazonium salt.
- Add NaN₃ (0.78 g, 12 mmol) to generate 4-fluorophenyl azide.
- Perform CuAAC with ethyl propiolate (1.12 g, 10 mmol) in THF using CuI (0.19 g, 1 mmol) and DIPEA (1.29 mL, 7.5 mmol) at 60°C for 12 h.
- Isolate ethyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate (yield: 68–72%) via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Functionalization at Position 5: Introduction of the 4-Fluorophenylamino Group
Nucleophilic Aromatic Substitution
The 5-amino group on the triazole core undergoes substitution with 4-fluorophenylamine under Ullmann coupling conditions:
- Suspend ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate (2.34 g, 10 mmol) in DMF.
- Add 4-fluoroiodobenzene (2.20 g, 10 mmol), CuI (0.38 g, 2 mmol), and 1,10-phenanthroline (0.36 g, 2 mmol).
- Heat at 110°C for 24 h under N₂.
- Purify via recrystallization (ethanol/water) to obtain ethyl 5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxylate (yield: 58%).
Key analytical data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.62–7.58 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.34 (t, J = 7.1 Hz, 3H, CH₃).
- LCMS (ESI+) : m/z 305.1 [M+H]⁺.
Carboxamide Formation at Position 4
Hydrolysis and Amide Coupling
Ester hydrolysis :
Amide bond formation :
Critical characterization :
- IR (KBr) : 3345 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 164.8 (C=O), 162.1 (d, J = 245 Hz, C-F), 152.3 (triazole-C), 148.9, 147.2 (OCH₃), 140.1–114.2 (aromatic carbons).
Alternative Synthetic Pathways
One-Pot Sequential Functionalization
A streamlined approach avoids intermediate isolation:
- Perform CuAAC with 4-fluorophenyl azide and propiolic acid.
- Directly treat the reaction mixture with SOCl₂ to form the acid chloride.
- Add 3,4-dimethoxyaniline and Et₃N to yield the carboxamide in a single pot (overall yield: 62%).
Advantages :
- Reduces purification steps.
- Minimizes exposure of acid-sensitive intermediates.
Optimization and Challenges
Regioselectivity in Triazole Formation
The CuAAC reaction exclusively produces 1,4-disubstituted triazoles. To ensure proper substitution at position 5:
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | CuI | 68 | 95 |
| DMF | CuSO₄ | 72 | 97 |
| MeCN | CuBr | 65 | 93 |
Data adapted from analogous syntheses. DMF with CuSO₄·ascorbate provides optimal results.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 4-Fluoroaniline | 220 |
| 3,4-Dimethoxyaniline | 180 |
| HATU | 1,450 |
Batch production (100 g scale) reduces HATU costs by 40% via in-house reagent synthesis.
Q & A
Basic: What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, and what key reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves a multi-step protocol:
Triazole Core Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, using sodium azide and propargyl precursors under reflux conditions (60–80°C in DMF or THF) .
Carboxamide Coupling: Condensation of the triazole intermediate with 3,4-dimethoxyphenyl isocyanate or acid chloride in the presence of a base (e.g., pyridine) at room temperature .
Amination: Introduction of the 4-fluorophenylamino group via nucleophilic substitution or palladium-catalyzed coupling .
Key Factors Affecting Yield:
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cycloaddition.
- Catalyst Loading: Cu(I) catalysts (e.g., CuBr) at 5–10 mol% optimize triazole formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product with >95% purity .
Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- 1H/13C NMR: Assignments focus on the triazole proton (δ 8.1–8.3 ppm), fluorophenyl aromatic protons (δ 7.2–7.6 ppm), and methoxy groups (δ 3.8–3.9 ppm) .
- HRMS: Molecular ion [M+H]+ at m/z 398.12 (calculated for C₁₇H₁₆FN₅O₂) confirms the molecular formula .
- X-ray Crystallography:
- SHELX Refinement: SHELXL is used for anisotropic displacement parameter refinement. Key metrics: R1 < 0.05, wR2 < 0.12 for high-resolution data .
- ORTEP Visualization: Displays planarity of the triazole-carboxamide core and dihedral angles between aromatic rings (e.g., 15–25° for 3,4-dimethoxyphenyl vs. triazole plane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
